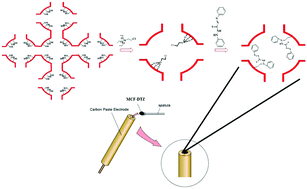Application of a novel electrochemical sensor based on modified siliceous mesocellular foam for electrochemical detection of ultra-trace amounts of mercury ions†
New Journal of Chemistry Pub Date: 2016-02-29 DOI: 10.1039/C5NJ02973B
Abstract
This paper describes a facile and direct electrochemical method for the determination of ultra-trace Hg2+ by employing dithizone-functionalized siliceous mesocellular foam as an enhanced sensing platform. The synthesized mesoporous electrode material was characterized using Fourier transform infrared spectrometry, scanning electron microscopy, elemental analysis, a nitrogen adsorption–desorption study and thermal analysis. A carbon paste electrode was modified with the dithizone-functionalized siliceous mesocellular foam, and differential pulse anodic stripping voltammetry (DPASV) was applied as the detection technique after open-circuit sorption of Hg2+ ions. Mercury ions were preconcentrated on the surface of the modified electrode by complexing with dithizone and reduced at a negative potential (−0.9 V). Then the reduced products were oxidized by the DPASV procedure. The modified electrode response to Hg2+ was linear in the 0.01 nmol L−1 to 0.5 nmol L−1 (with sensitivity of 7.53 μA (nmol L−1)) and in the 0.5 nmol L−1 to 10.0 nmol L−1 (with sensitivity of 3.01 μA (nmol L−1)) concentration ranges. The method detection limit (MDL) of the sensor was 3.0 pmol L−1 (at S/N = 3). The sensor was successfully applied to the trace determination of Hg2+ in spiked environmental water samples.


Recommended Literature
- [1] Junction-free copper wires with submicron linewidth for large-area high-performance transparent electrodes†
- [2] Effects of ultrasound on catalytic processes
- [3] Multi-parametric reference nanomaterials for toxicology: state of the art, future challenges and potential candidates
- [4] Ionic liquid silver salt complexes for propene/propane separation†
- [5] The Cu(i)-catalysed Huisgen 1,3-dipolar cycloaddition route to (bio-)organic functionalisation of polyoxovanadates†
- [6] Large area growth of SnS2/graphene on cellulose paper as a flexible broadband photodetector and investigating its band structure through first principles calculations†
- [7] Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis†
- [8] Probing Co- and Fe-doped LaMO3 (M = Ga, Al) perovskites as thermal sensors†
- [9] Simultaneous quantification of dilute aqueous solutions of certain polycyclic aromatic hydrocarbons (PAHs) with significant fluorescent spectral overlap using total synchronous fluorescence spectroscopy (TSFS) and N-PLS, unfolded-PLS and MCR-ALS analysis
- [10] Preparation of UV-curable functionalized phosphazene-containing nanotube/polyurethane acrylate nanocomposite coatings with enhanced thermal and mechanical properties†










